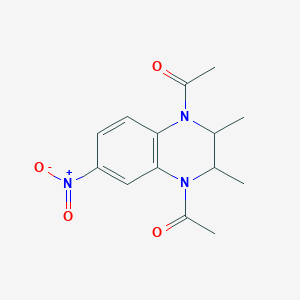

1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes were used to synthesize bisazachalcone derivatives, which were subsequently cyclized with hydrazine hydrate in acetic acid, leading to the respective bisderivatives of 4,5-dihydro-1H-pyrazole .Molecular Structure Analysis

The IR spectrum of a similar compound shows a peak at 1669 cm-1, which corresponds to the C=O bond . The 1H NMR spectrum (CDCl3) shows various peaks, including those at 2.38 ppm (6H, s, 2COCH3) and 2.88 ppm (6H, s, 2,6-CH3) . The 13C NMR spectrum (CDCl3) also shows various peaks, including those at 22.0 ppm (2,6-CH3) and 26.2 ppm (2COCH3) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aldol-crotonic condensation reactions and cyclization with hydrazine hydrate .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline is involved in various chemical synthesis processes and the formation of derivative compounds. One study described the formation of tetrahydroquinoxaline 1,4-dioxide derivatives in a reaction involving cyclohexane-1,2-dione dioxime and diacetyl. This reaction yielded complex structures such as 5-(E)-{[(E)-2-(hydroxyimino)cyclohexylidene]aminooxy}-2,3-dimethyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, showcasing the compound's potential in synthetic chemistry (Gatilov & Samsonov, 2015).

Electrochemical Studies

Electrochemical reduction studies have involved 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalines, revealing their transformation into compounds like 1,4-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline in acidic media. These studies provide insights into the reduction and autoxidation mechanisms of these compounds, indicating their potential in understanding redox processes in organic chemistry (Gottlieb & Pfleiderer, 1978).

Analytical Chemistry and Sensing

The compound has relevance in analytical chemistry, particularly in the detection and quantification of diacetyl in beer. A novel high-performance liquid chromatography method utilizing the derivatization reaction of diacetyl with 4-nitro-o-phenylenediamine highlights the compound's role in improving analytical techniques and ensuring product quality in the food industry (Li et al., 2012).

Eigenschaften

IUPAC Name |

1-(4-acetyl-2,3-dimethyl-6-nitro-2,3-dihydroquinoxalin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-8-9(2)16(11(4)19)14-7-12(17(20)21)5-6-13(14)15(8)10(3)18/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHDUKCVRFGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-])C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)

![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)

![N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2516455.png)